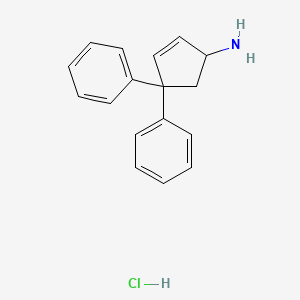

4,4-Diphenyl-2-cyclopentenylamine

Descripción

Contextualization of Cyclopentenylamine Architectures in Advanced Synthetic Strategies

Cyclopentenylamine scaffolds are valuable building blocks in organic synthesis due to their inherent stereochemistry and functional group accessibility. The cyclopentene (B43876) ring imposes conformational constraints, which can be exploited to control the spatial orientation of substituents. This is a critical aspect in the design of molecules intended to interact with specific biological targets, such as enzymes and receptors.

The synthesis of functionalized cyclopentane (B165970) and cyclopentenylamine cores is an active area of research. Methods often involve stereoselective reactions to control the arrangement of atoms at the chiral centers. The development of efficient synthetic routes to these scaffolds, including enantioselective approaches, is crucial for exploring their potential applications. nih.gov The ability to introduce a variety of functional groups onto the cyclopentenylamine framework allows for the creation of diverse chemical libraries for screening and optimization of biological activity.

Rationale for Comprehensive Academic Investigation of 4,4-Diphenyl-2-cyclopentenylamine: Structural Features and Synthetic Utility

The academic interest in this compound and its derivatives stems from a combination of its distinct structural features and its potential as a lead compound in medicinal chemistry.

Structural Features:

Conformational Restriction: The cyclopentene ring locks the diphenyl groups and the amine substituent into a more rigid conformation compared to acyclic analogues. This structural rigidity is a key design element in medicinal chemistry for improving binding affinity and selectivity to biological targets.

Chirality: The molecule is chiral, with the amine-bearing carbon being a stereocenter. Research has shown that the biological activity of its derivatives can be highly dependent on the stereochemistry. For instance, the S(-)-enantiomer of N-tert-butyl-4,4-diphenyl-2-cyclopentenylamine (a derivative known as FK584) exhibits significantly greater pharmacological activity than its R(+)-enantiomer. nih.gov

Diphenyl Motif: The two phenyl groups at the 4-position contribute to the molecule's lipophilicity and potential for pi-stacking interactions with biological receptors.

Synthetic Utility: The synthesis of this compound and its derivatives has been a subject of study, with multi-step reaction sequences being developed. evitachem.com One approach involves starting from diphenylacetaldehyde (B122555) or 2,2-diphenyl-4-pentenoic acid. jst.go.jp An asymmetric synthesis for the N-tert-butyl derivative, FK584, has been achieved in four steps, beginning with the Sharpless kinetic resolution of a cyclopentenol (B8032323) derivative. nih.gov This synthesis demonstrates the application of advanced stereoselective methods to access enantiomerically pure forms of the target compound. nih.govresearchgate.net The development of these synthetic routes is crucial for producing the quantities of material needed for further pharmacological evaluation. ontosight.ai

Scope and Objectives of Research Inquiry into this compound

The primary driver for the investigation of this compound and its derivatives has been the search for new therapeutic agents. Specifically, research has focused on its potential application for the treatment of an overactive detrusor, a condition related to urinary bladder control. nih.govnih.govresearchgate.net The research objectives include:

Synthesis and Optimization: To develop efficient and stereoselective synthetic pathways to this compound and a library of its N-substituted derivatives.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the lead compound and evaluate how these changes affect its pharmacological activity. This includes comparing cyclic and acyclic analogues, as well as different enantiomers. nih.gov

Pharmacological Profiling: To characterize the mechanism of action of these compounds and compare their in vitro and in vivo activity against established drugs. nih.gov

The table below summarizes some of the key compounds in this research area and their reported activities.

| Compound Name | Structure | Key Research Finding |

| S(-)-4,4-Diphenyl-2-cyclopentenylamine (as N-tert-butyl derivative, FK584) | Chiral cyclopentenylamine with N-tert-butyl group | The most potent enantiomer for inhibiting urinary bladder contraction in rats. nih.gov |

| R(+)-4,4-Diphenyl-2-cyclopentenylamine (as N-tert-butyl derivative) | Chiral cyclopentenylamine with N-tert-butyl group | Significantly less active than the S(-)-enantiomer. nih.gov |

| Terodiline | Acyclic analogue | Used as a reference compound in pharmacological studies. nih.gov |

Structure

3D Structure of Parent

Propiedades

Número CAS |

56740-43-3 |

|---|---|

Fórmula molecular |

C17H18ClN |

Peso molecular |

271.8 g/mol |

Nombre IUPAC |

4,4-diphenylcyclopent-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C17H17N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-12,16H,13,18H2;1H |

Clave InChI |

DXPNKUPZWZIRSS-UHFFFAOYSA-N |

SMILES |

C1C(C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

SMILES canónico |

C1C(C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Sinónimos |

4,4-diphenyl-2-cyclopentenylamine FK 584 FK-584 FK584 |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4,4 Diphenyl 2 Cyclopentenylamine and Its Derivatives

Elucidation of Stereochemistry and Conformation via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,4-Diphenyl-2-cyclopentenylamine Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity, configuration, and conformation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The two olefinic protons on the cyclopentenyl ring would appear as multiplets in the downfield region, typically between 5.5 and 6.5 ppm, with their coupling constants providing information about their cis/trans relationship. The proton on the carbon bearing the amine group (C1) would likely resonate as a multiplet, its chemical shift influenced by the electronegativity of the nitrogen atom. The allylic methylene (B1212753) protons (C5) and the proton at C2 would also exhibit characteristic shifts and coupling patterns, which can be deciphered using techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivities. The two phenyl groups, unless their rotation is restricted, may show overlapping multiplets in the aromatic region (7.0-7.5 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H (CH-NH₂) | 3.5 - 4.5 | 55 - 65 |

| C2-H (=CH) | 5.8 - 6.2 | 130 - 140 |

| C3-H (=CH) | 5.6 - 6.0 | 125 - 135 |

| C4 (C(Ph)₂) | - | 50 - 60 |

| C5-H₂ (CH₂) | 2.5 - 3.5 | 40 - 50 |

| Phenyl C-H | 7.0 - 7.5 | 125 - 130 |

| Phenyl C (ipso) | - | 140 - 150 |

| NH₂ | 1.5 - 3.0 (broad) | - |

Vibrational Spectroscopy (FTIR, Raman) for Probing Molecular Interactions and Reaction Progress of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. thermofisher.com These methods are complementary; FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. thermofisher.com

For this compound, FTIR spectroscopy would be particularly sensitive to the polar N-H bonds of the primary amine. thermofisher.com The N-H stretching vibrations are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration would be observed around 1590-1650 cm⁻¹. Other key functional groups also provide distinct signals. The C=C stretch of the cyclopentenyl double bond would give rise to an absorption band around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl rings typically appear as a series of bands between 1450 and 1600 cm⁻¹. The C-H stretching vibrations are also informative, with aromatic C-H stretches appearing above 3000 cm⁻¹ and aliphatic C-H stretches appearing just below 3000 cm⁻¹.

Raman spectroscopy would be highly effective for observing the non-polar or symmetric bonds within the molecule. thermofisher.com The C=C double bond of the cyclopentene (B43876) ring and the symmetric breathing modes of the phenyl rings would produce strong signals in the Raman spectrum. nih.gov This makes Raman an excellent complementary technique to FTIR for confirming the presence of the carbon backbone and aromatic systems. By monitoring the appearance or disappearance of key vibrational bands, such as the N-H or C=C stretches, these techniques can also be used to track the progress of reactions involving the synthesis or derivatization of this compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | FTIR | 3300 - 3500 |

| Aromatic C-H Stretch | FTIR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FTIR, Raman | 2850 - 3000 |

| C=C Stretch (Alkene) | FTIR, Raman | 1640 - 1680 |

| N-H Bend (Amine) | FTIR | 1590 - 1650 |

| Aromatic C=C Stretch | FTIR, Raman | 1450 - 1600 |

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography is the most powerful method for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation and stereochemistry. mdpi.com

The process begins with the growth of a high-quality single crystal of this compound or one of its salts or co-crystals. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields an electron density map from which the positions of the individual atoms can be determined.

A crystallographic study of this compound would definitively establish the relative stereochemistry at its chiral centers. It would also reveal the precise conformation of the five-membered cyclopentenyl ring, which can adopt various puckered forms (e.g., envelope or twist conformations). The orientation of the two bulky phenyl groups at the C4 position, including the dihedral angles relative to the cyclopentenyl ring, would be precisely determined. Furthermore, the analysis would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing. This information is crucial for understanding solid-state properties and for computational modeling studies.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry operations within the crystal. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |

| Bond Lengths | Internuclear distances (e.g., C-C, C-N, C=C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, H-N-H). |

| Torsion (Dihedral) Angles | Conformation of the cyclopentenyl ring and orientation of substituents. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent packing forces. |

Mass Spectrometry Techniques for Investigating Reaction Intermediates and Fragmentation Pathways of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. miamioh.edu

Soft ionization techniques, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), are employed to ionize the analyte molecule with minimal fragmentation. This is crucial for accurately determining the molecular weight. When this compound is analyzed by a technique like ESI-MS in positive ion mode, it is expected to readily accept a proton on the basic amine group, forming a protonated molecular ion, [M+H]⁺. The detection of this ion allows for the confirmation of the compound's molecular formula and provides the precursor ion for subsequent fragmentation studies.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the [M+H]⁺ ion of this compound), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.gov This provides detailed structural information. The fragmentation pathways are dictated by the structure of the molecule, with cleavage typically occurring at the weakest bonds or to form the most stable fragment ions or neutral losses.

For the [M+H]⁺ ion of this compound, several fragmentation pathways can be proposed based on its structure and analogies with similar compounds. nih.govnih.gov A common initial fragmentation for protonated amines is the neutral loss of ammonia (B1221849) (NH₃). Another plausible pathway involves cleavage of the cyclopentenyl ring. The presence of the two phenyl groups can lead to the formation of highly stable resonance-stabilized cations, such as the diphenylmethyl cation. Analyzing the masses of these fragments allows for the reconstruction of parts of the molecular structure, providing powerful confirmation of the compound's identity.

Table 4: Predicted Mass Spectrometry Fragments for this compound Based on a molecular formula of C₁₇H₁₇N and a monoisotopic mass of 235.14 u.

| Ion | Predicted m/z | Proposed Identity/Origin |

|---|---|---|

| [M+H]⁺ | 236.14 | Protonated Molecular Ion (Precursor) |

| [M+H - NH₃]⁺ | 219.12 | Loss of neutral ammonia |

| [C₁₃H₁₁]⁺ | 167.09 | Diphenylmethyl cation |

| [C₉H₇]⁺ | 115.05 | Indenyl cation (from ring rearrangement) |

Theoretical and Computational Chemistry Studies of 4,4 Diphenyl 2 Cyclopentenylamine

Quantum Chemical Calculations of Electronic Structure and Energetics of 4,4-Diphenyl-2-cyclopentenylamine

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with its nucleophilic and basic character. youtube.com Conversely, the LUMO is the lowest-energy orbital that can accept electrons, defining the molecule's electrophilic nature. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the π-systems of the phenyl rings, reflecting the regions of highest electron density. The LUMO is likely distributed across the antibonding orbitals of the phenyl and cyclopentenyl π-systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | Amine Nitrogen, Phenyl Rings (π-system) |

| LUMO | -0.92 | Phenyl Rings, Cyclopentenyl (π-system) |

| HOMO-LUMO Gap (ΔE) | 4.93 | N/A |

The distribution of electron density within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms and resonance effects. This distribution can be quantified through calculated partial atomic charges and visualized using Molecular Electrostatic Potential (MEP) maps. youtube.comlibretexts.org MEP maps illustrate the electrostatic potential on the van der Waals surface of a molecule, with different colors representing regions of varying charge. youtube.com Conventionally, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. youtube.comlibretexts.org

In this compound, the MEP map would show a significant region of negative potential (red) around the nitrogen atom due to its lone pair of electrons. The π-electron clouds of the two phenyl rings would also exhibit electron-rich characteristics. In contrast, the hydrogen atom attached to the amine group would be characterized by a positive potential (blue), making it a potential hydrogen bond donor. This detailed charge landscape is critical for understanding non-covalent interactions, solvation effects, and the molecule's recognition at a receptor binding site.

| Atom | Partial Charge (a.u.) |

|---|---|

| Amine Nitrogen (N) | -0.45 |

| Amine Hydrogen (H) | +0.28 |

| Quaternary Carbon (C4) | +0.15 |

| Average Phenyl Carbon | -0.12 |

Conformational Analysis of this compound via Molecular Mechanics and Quantum Methods

The three-dimensional structure of a flexible molecule like this compound is not static but exists as an ensemble of interconverting conformers. springernature.com Conformational analysis aims to identify the stable, low-energy arrangements of the molecule and the energy barriers separating them. This process typically begins with molecular mechanics (MM) methods, which use classical force fields to rapidly explore the potential energy surface and generate a wide range of possible conformations. Subsequently, the most promising low-energy conformers are subjected to more accurate, but computationally intensive, quantum mechanics (QM) optimizations to refine their geometries and relative energies. springernature.commdpi.com

For this compound, the main sources of conformational flexibility include the rotation of the two phenyl groups around their single bonds to the cyclopentenyl ring and the puckering of the five-membered ring itself. The orientation of the amine group also contributes to the conformational diversity. Identifying the global minimum energy conformation, as well as other accessible low-energy conformers, is essential for understanding its biological activity and how it fits into a binding pocket.

| Conformer | Description of Phenyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Anti-parallel, staggered | 0.00 |

| 2 | Gauche, staggered | 1.25 |

| 3 | Syn-parallel, eclipsed | 3.80 |

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is an invaluable tool for mapping the detailed mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a proposed transformation, researchers can identify stable intermediates, locate the high-energy transition states (TS) that connect them, and determine the activation energy barriers that govern the reaction rate. nih.gov Methods such as DFT are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. researchgate.net

For this compound, one could model various transformations, such as its synthesis, degradation, or metabolic pathways. For example, the mechanism of a nucleophilic substitution reaction at the amine group could be investigated. Calculations would reveal whether the reaction proceeds through a concerted (single-step) or a stepwise mechanism. The calculated activation energies can help predict the feasibility of a reaction under specific conditions and guide the design of catalysts or reaction conditions to favor a desired outcome.

| Reaction Step | Transition State (TS) | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | +18.5 |

| Proton Transfer | TS2 | +5.2 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data for this compound

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. nih.gov These predictions serve as a powerful aid in the interpretation of experimental spectra and can be crucial for confirming the structure of a synthesized compound. By comparing the calculated spectrum of a proposed structure with the experimental one, one can gain confidence in the structural assignment. nih.gov Discrepancies between calculated and experimental data can point to incorrect structural assumptions or highlight the influence of environmental factors like solvent effects.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, which would be expected to correlate well with experimentally measured values. Similarly, the calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific molecular motions, such as N-H stretching or C=C bending of the phenyl rings.

| Spectroscopic Property | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (Amine H) | 2.15 ppm | 2.20 ppm |

| ¹³C NMR Chemical Shift (Quaternary C4) | 55.8 ppm | 56.2 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| UV-Vis λmax | 265 nm | 268 nm |

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions of this compound

While quantum mechanics excels at describing the electronic properties of single molecules, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions within a larger system, such as in a solvent or bound to a protein. scienceopen.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time. scienceopen.com

An MD simulation of this compound in an aqueous solution could reveal important information about its hydration shell, conformational dynamics in solution, and its propensity to form intermolecular interactions like hydrogen bonds with water molecules. nih.gov If studying its interaction with a biological target, MD simulations can elucidate the key binding modes, the stability of the ligand-receptor complex, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the bound state. rsc.orgmdpi.com

Future Research Trajectories and Unexplored Frontiers for 4,4 Diphenyl 2 Cyclopentenylamine

Development of More Sustainable and Environmentally Benign Synthetic Routes for 4,4-Diphenyl-2-cyclopentenylamine

The future synthesis of this compound and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rsc.orgbenthamdirect.com Traditional synthetic methods for amines often involve harsh reagents, stoichiometric waste, and the use of hazardous solvents. rsc.org Future research will likely focus on developing catalytic methods that are more atom-economical and utilize renewable resources. rsc.org

One promising avenue is the exploration of biocatalysis. nih.govresearchgate.net The use of enzymes, such as transaminases, has shown significant promise for the green and scalable synthesis of a diverse range of chiral amines. nih.govnih.gov Research could focus on identifying or engineering a transaminase capable of converting a suitable ketone precursor into this compound with high enantioselectivity. nih.govresearchgate.net This biocatalytic approach offers the advantages of mild reaction conditions, high selectivity, and the use of environmentally benign catalysts. nih.gov

Furthermore, the development of catalytic reductive amination processes using greener reagents and catalysts is another important direction. acs.orggctlc.org This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the use of molecular catalysts that operate under mild conditions with high turnover numbers. The exploration of solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents will also be a key aspect of developing more sustainable synthetic routes. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.gov | Identification or engineering of a suitable enzyme, substrate scope limitations. nih.gov |

| Catalytic Reductive Amination | High atom economy, potential for catalyst recycling, broad applicability. acs.org | Development of efficient and selective catalysts, optimization of reaction conditions. |

| Hydrogen Borrowing | Use of renewable feedstocks (alcohols), generation of water as the only byproduct. rsc.org | Catalyst development for specific substrate, higher reaction temperatures may be required. |

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

The chiral nature and the presence of a nucleophilic amine group make this compound a promising scaffold for the development of novel organocatalysts. acs.orgalfachemic.com Chiral amines have been successfully employed as catalysts in a wide range of asymmetric transformations. acs.org Derivatives of this compound could be designed to act as catalysts in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, providing stereochemical control over the products. alfachemic.com

The diphenyl groups on the cyclopentene (B43876) ring can play a crucial role in creating a well-defined chiral pocket around the catalytic amine center. This steric bulk can influence the approach of substrates, leading to high levels of enantioselectivity in the catalyzed reactions. Future research could involve the synthesis of a library of this compound derivatives with different substituents on the phenyl rings or the amine nitrogen to fine-tune their catalytic activity and selectivity for specific transformations.

Moreover, the cyclopentenylamine core could serve as a chiral ligand for transition metal catalysis. snnu.edu.cnnih.govresearchgate.netsemanticscholar.org Coordination of the amine to a metal center could generate a chiral catalyst capable of promoting a variety of asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.govacs.org The rigid backbone of the cyclopentene ring would provide a stable and predictable coordination environment, which is essential for achieving high levels of stereocontrol. snnu.edu.cnnih.govresearchgate.netsemanticscholar.org

Deeper Understanding of Stereocontrol in Reactions Involving the this compound Core

A fundamental understanding of the factors governing stereocontrol is crucial for the rational design of catalysts and synthetic intermediates based on the this compound scaffold. The rigid cyclopentene ring and the bulky diphenyl groups are expected to exert significant steric influence on the stereochemical outcome of reactions at or near the amine functionality.

Computational studies can play a vital role in elucidating the transition state geometries of reactions involving this core structure. nih.gov By modeling the interactions between the chiral scaffold and incoming reagents, researchers can predict and rationalize the observed stereoselectivities. nih.gov This understanding can then be used to design modified derivatives of this compound with enhanced stereodirecting capabilities.

Experimental studies, such as the synthesis of diastereomeric derivatives and the analysis of their reactivity and selectivity, will be essential to validate the computational models. Techniques like X-ray crystallography of derivatives and reaction intermediates can provide valuable insights into the three-dimensional structure and conformational preferences of the this compound core, further aiding in the understanding of stereocontrol.

Integration of this compound into Advanced Supramolecular Architectures

The presence of two phenyl groups in this compound suggests its potential as a building block for the construction of advanced supramolecular architectures. Diphenylalanine, a molecule with a similar diphenyl motif, is known to self-assemble into a variety of ordered nanostructures with interesting properties. elsevierpure.comnih.govacs.org The π-π stacking interactions between the phenyl rings can drive the self-assembly process, leading to the formation of well-defined structures. nih.gov

The amine group in this compound provides a handle for introducing further functionality and directing the self-assembly process through hydrogen bonding or coordination with metal ions. amu.edu.pl By modifying the amine with different functional groups, it may be possible to control the morphology and properties of the resulting supramolecular assemblies. biorxiv.org

Future research in this area could focus on exploring the self-assembly behavior of this compound and its derivatives in different solvents and conditions. The resulting supramolecular structures could have potential applications in areas such as materials science, drug delivery, and catalysis. For instance, self-assembled monolayers on surfaces could be used to create chiral interfaces for enantioselective separations or sensing.

Predictive Computational Design of Novel Reactions and Applications for this compound Analogues

The rational design of novel catalysts and functional molecules based on the this compound scaffold can be significantly accelerated through the use of computational and machine learning methods. researchgate.net By creating in silico libraries of virtual analogues with diverse substitution patterns, it is possible to screen for candidates with desired electronic and steric properties for a specific application. rsc.org

Machine learning models can be trained on existing experimental data to predict the catalytic activity or other properties of new this compound derivatives. nih.govresearchgate.netsemanticscholar.org This can help to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov For example, a model could be developed to predict the enantioselectivity of a particular reaction catalyzed by a series of this compound-based organocatalysts.

Furthermore, computational methods can be used to explore entirely new reaction pathways and applications for this class of compounds. By simulating the interaction of this compound analogues with various substrates and reagents, it may be possible to identify novel catalytic transformations or molecular recognition events that have not yet been explored experimentally. This predictive power of computational chemistry opens up exciting new frontiers for the application of the this compound core in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-diphenyl-2-cyclopentenylamine, and how do their yields compare?

- Methodological Answer : The compound can be synthesized via two primary pathways. A 6-step approach starts with diphenylacetaldehyde, while a shorter 4-step method begins with 2,2-diphenyl-4-pentenoic acid . The 4-step route offers higher efficiency but requires careful optimization of reaction conditions (e.g., temperature, catalysts) to avoid side products. Yield comparisons should account for purification challenges in the final cyclization step, particularly when resolving enantiomers using di--toluoyltartaric acid .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify the cyclopentenyl backbone and phenyl substituents. For chiral resolution, polarimetry or chiral HPLC with di--toluoyltartaric acid as a resolving agent is recommended to confirm enantiomeric purity .

Q. What pharmacological models are suitable for studying its mechanism of action?

- Methodological Answer : Preclinical studies on overactive detrusor muscle (linked to bladder dysfunction) utilize in vitro assays with isolated rat bladder tissue and in vivo models measuring intravesical pressure changes. Dose-response curves should be constructed to evaluate potency against reference standards like FK584 .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in enantiomer activity data?

- Methodological Answer : Contradictory enantiomer activity often arises from impurities or incomplete resolution. Employ a dual approach:

- Analytical : Use chiral HPLC with multiple solvent systems (e.g., hexane:isopropanol gradients) to confirm separation efficiency.

- Biological : Compare enantiomers in parallel assays (e.g., calcium flux in detrusor cells) under standardized conditions .

Q. What strategies optimize the 4-step synthesis route for scalability?

- Methodological Answer : Key variables include:

- Catalyst selection : Screen transition-metal catalysts (e.g., Pd/C) for the cyclization step to reduce reaction time.

- Solvent optimization : Test aprotic solvents (e.g., DMF, THF) to enhance intermediate stability.

- Process monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies may stem from bioavailability or metabolite interference. Conduct:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess absorption and metabolism.

- Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites influencing in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.